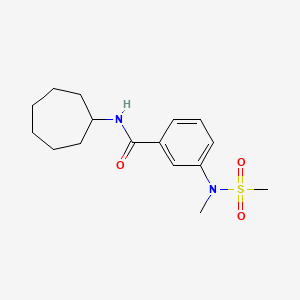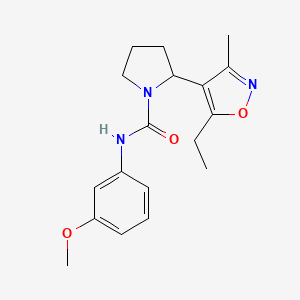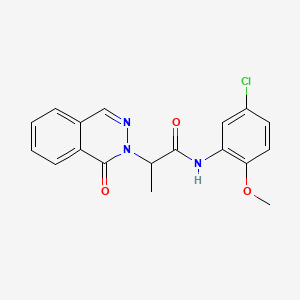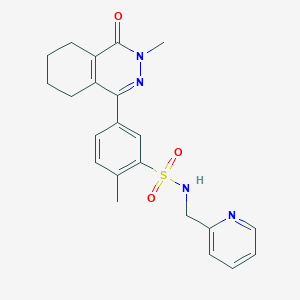methanone](/img/structure/B4496332.png)
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
描述
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and 2-thiophenecarboxaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone has been studied for its potential neuroprotective properties. It has shown promise in experimental models of neurodegenerative diseases, such as Parkinson’s disease .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Its ability to modulate oxidative stress and apoptosis makes it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with cellular antioxidant systems. It enhances the activity of antioxidant enzymes and reduces oxidative stress by modulating the expression of genes involved in the antioxidant response . The compound also inhibits apoptosis by normalizing chaperone activity and reducing the levels of pro-apoptotic factors .
相似化合物的比较
Similar Compounds
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar neuroprotective properties.
2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another quinoline derivative with antioxidant activity.
Uniqueness
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to the presence of the thienyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry.
属性
IUPAC Name |
(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-10-17(2,3)18(16(20)15-5-4-8-21-15)14-7-6-12(19)9-13(11)14/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGGFEKHDVEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CS3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4496253.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]-N-methylmethanesulfonamide](/img/structure/B4496254.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4496265.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4496273.png)
![2-(benzylthio)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B4496277.png)

![N-[3-chloro-4-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4496298.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4496310.png)
![3-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4496317.png)
![3-(4-fluorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4496323.png)

![5-[(5-bromo-2-pyrimidinyl)amino]-3-methyl-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4496345.png)
